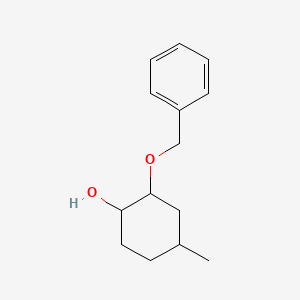

2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers” is a mixture of diastereomers . Diastereomers are a type of stereoisomer . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters . They are not mirror images of each other .

Molecular Structure Analysis

Diastereomers have the same molecular formula and sequence of bonded elements but have a different arrangement of atoms in space . They are not mirror images of each other . If all of the chiral centers are of opposite ®/(S) configuration between two stereoisomers, they are enantiomers. If at least one, but not all of the chiral centers are opposite between two stereoisomers, they are diastereomers .Chemical Reactions Analysis

Diastereomers can react differently with different reagents . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . These diastereomers can then be separated through crystallization and alkaline hydrolysis treatment .Physical And Chemical Properties Analysis

Diastereomers have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations . They also show similar, but not identical chemical properties .Aplicaciones Científicas De Investigación

1. Stereoselective Synthesis

In the field of stereoselective synthesis, diastereomeric mixtures of 2-substituted cyclohexyl acetates and benzoates have been rearranged using palladium(II) catalysis to yield β-acetoxy(or benzoyloxy)ethylidenecyclohexanes, demonstrating the potential of diastereomers in facilitating stereochemical control in organic synthesis (Tamaru et al., 1984).

2. Preparation of Saturated Isoindole-fused Heterocycles

In another study, t-2-Benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid, a related compound, was used to synthesize saturated isoindolo derivatives. This research shows the utility of these diastereomeric mixtures in the creation of novel heterocyclic compounds (Stájer et al., 2002).

3. Aldol/Epoxidation Reactions

A study involving the treatment of cyclohexanone and aromatic aldehydes with dimethylsulfoxonium methylide highlights the role of diastereomeric mixtures in tandem aldol/epoxidation reactions. This work showcases the importance of diastereoselectivity in synthesizing complex molecules with multiple stereocenters (Hansen et al., 2006).

4. Isolation and Separation Techniques

Research into the separation of diastereoisomeric mixtures, such as 2-methylcycloalkanols, has been conducted. This work is crucial for the purification and study of individual stereoisomers in chemical research (Lemiére et al., 2010).

5. Benzylation Catalysis

In a different study, the benzylation of various alcohols, including alicyclic alcohols like 2-methylcyclohexanol, was investigated. This research contributes to understanding the mechanisms and stereochemistry of benzylation reactions (Keramane et al., 2001).

Mecanismo De Acción

Target of Action

It’s known that diastereomers can interact differently with biological targets due to their distinct spatial configurations .

Mode of Action

It’s known that diastereomers can have different chemical behaviors and reactivities . This could lead to different interactions with their targets and subsequent changes in the biological system .

Biochemical Pathways

It’s known that diastereomers can influence different biochemical pathways due to their distinct spatial configurations .

Pharmacokinetics

It’s known that diastereomers can have different pharmacokinetic profiles due to their distinct spatial configurations .

Result of Action

It’s known that diastereomers can have different biological effects due to their distinct spatial configurations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(benzyloxy)-4-methylcyclohexan-1-ol, Mixture of diastereomers . These factors can include temperature, pH, and the presence of other substances, which can affect the compound’s solubility, stability, and interaction with its targets .

Propiedades

IUPAC Name |

4-methyl-2-phenylmethoxycyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLKXDBANPPQFNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-4-methylcyclohexan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2682564.png)

![3-{[5-(Methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}-1-phenylazetidin-2-one](/img/structure/B2682575.png)

![2-[(E)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3-thiazol-4-ol](/img/structure/B2682579.png)

![N'-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-4-methylbenzohydrazide](/img/structure/B2682580.png)

![5-chloro-3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682581.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2682584.png)